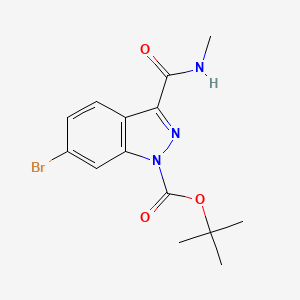
tert-Butyl 6-bromo-3-(methylcarbamoyl)-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-bromo-3-(methylcarbamoyl)-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methylcarbamoyl group attached to the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromo-3-(methylcarbamoyl)-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: The indazole ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Carbamoylation: The brominated indazole is then reacted with methyl isocyanate to introduce the methylcarbamoyl group.
Esterification: Finally, the carboxylic acid group on the indazole ring is esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-bromo-3-(methylcarbamoyl)-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the methylcarbamoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Various substituted indazole derivatives.
Reduction: Alcohol derivatives of the indazole compound.
Oxidation: Carboxylic acid derivatives of the indazole compound.
Scientific Research Applications
tert-Butyl 6-bromo-3-(methylcarbamoyl)-1H-indazole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biological Studies: Employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: Utilized in the development of chemical probes for studying biological processes.
Material Science: Investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-3-(methylcarbamoyl)-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another indazole derivative with different substituents.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: A similar compound with a pyridine ring instead of an indazole ring.
Uniqueness
tert-Butyl 6-bromo-3-(methylcarbamoyl)-1H-indazole-1-carboxylate is unique due to its specific combination of functional groups, which can impart distinct biological activities and chemical reactivity. Its bromine atom allows for further functionalization, and the methylcarbamoyl group can enhance its binding affinity to biological targets.
Properties
Molecular Formula |
C14H16BrN3O3 |
|---|---|
Molecular Weight |
354.20 g/mol |
IUPAC Name |
tert-butyl 6-bromo-3-(methylcarbamoyl)indazole-1-carboxylate |
InChI |
InChI=1S/C14H16BrN3O3/c1-14(2,3)21-13(20)18-10-7-8(15)5-6-9(10)11(17-18)12(19)16-4/h5-7H,1-4H3,(H,16,19) |
InChI Key |
NQISTNBJRMBWFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C(=N1)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















